2'-Bromo-2-(3-fluorophenyl)acetophenone
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Overview
Description
2’-Bromo-2-(3-fluorophenyl)acetophenone is an organobromine compound . It has a molecular weight of 293.14 and appears as a yellow oil .
Molecular Structure Analysis
The molecular formula of 2’-Bromo-2-(3-fluorophenyl)acetophenone is C14H10BrFO . The InChI code is 1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
2’-Bromo-2-(3-fluorophenyl)acetophenone is a yellow oil . Its melting point is between 27-34°C . The compound has a density of 1.574 g/mL at 25 °C .Scientific Research Applications
Enantioselective Microbial Reduction : This compound is used as a chiral intermediate in enantioselective microbial reduction. Patel et al. (2004) demonstrated the preparation of (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol from 2-bromo-4-fluoro acetophenone using microorganisms from various genera, achieving high yield and enantiomeric excess Patel et al., 2004.
Synthesis of Fluorinated Benzothiazepines and Pyrazolines : Jagadhani et al. (2015) explored the synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde, a similar compound, with substituted hydroxy acetophenones Jagadhani et al., 2015.
Conformational Studies in Solution : Mirarchi and Ritchie (1984) studied the solution-state conformations of 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone to understand the effective dihedral angles and conformer abundances Mirarchi & Ritchie, 1984.
Antimicrobial Screening : Another area of research is the antimicrobial properties of fluorinated chromones and chlorochromones derived from bromo-2-fluorobenzaldehyde and hydroxyacetophenones, as shown in the work of Jagadhani et al. (2014) Jagadhani et al., 2014.
Biological Baeyer–Villiger Oxidation Study : Moonen et al. (2001) used 19F nuclear magnetic resonance to study the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, revealing insights into biological conversion processes Moonen et al., 2001.
Photoreactions and DNA Cleavage : Research by Wender and Jeon (2003) on bromofluoroacetophenone derivatives demonstrated their ability to produce fluorine-substituted phenyl radicals that cleave DNA upon excitation Wender & Jeon, 2003.
Enantioselective Reduction in Carrot and Celeriac : Mączka and Mironowicz (2004) conducted enantioselective reductions of bromo- and methoxy-acetophenones using carrot and celeriac, achieving high yields and enantiomeric excess Mączka & Mironowicz, 2004.
Synthesis and Characterization of Radiopharmaceutical Intermediates : Banks and Hwang (1994) investigated the production of [18F]fluoroarylketones, including bromo- and fluoroacetophenone derivatives, as intermediates for radiopharmaceutical applications Banks & Hwang, 1994.
Safety And Hazards
properties
IUPAC Name |
1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUDGMKKHTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642342 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2-(3-fluorophenyl)acetophenone | |
CAS RN |
898784-67-3 |
Source
|
Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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